(2R,3R)-N-[(1S,7R,8S,9E,17S,20R,21S,24R,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide
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Overview
Description
(2R,3R)-N-[(1S,7R,8S,9E,17S,20R,21S,24R,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide is a depsipeptide antibiotic produced by the marine bacterium Streptomyces species, which was isolated from the surface of the jellyfish Cassiopeia xamachana . This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This compound is known for its unique mechanism of action, which involves the inhibition of bacterial RNA polymerase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of (2R,3R)-N-[(1S,7R,8S,9E,17S,20R,21S,24R,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide involves several key steps, including the construction of the bicyclic depsipeptide core and the incorporation of specific amino acid residues . The synthesis typically begins with the preparation of the phenylglycine-derived epoxide fragment, followed by macrolactamization to form the bicyclic structure . The reaction conditions often involve the use of protecting groups, coupling reagents, and specific solvents to achieve the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound involves the cultivation of the producing organism, Streptomyces species CNB-091, in a seawater-based medium . The culture is typically grown in large fermenters, and the organic metabolites are extracted using resin adsorption and solvent extraction techniques . The crude extract is then purified using chromatographic methods to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-N-[(1S,7R,8S,9E,17S,20R,21S,24R,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the structure of this compound for the purpose of studying its biological activity or improving its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups or altered stereochemistry . These derivatives are often studied for their enhanced antibacterial activity or reduced toxicity .
Scientific Research Applications
(2R,3R)-N-[(1S,7R,8S,9E,17S,20R,21S,24R,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying depsipeptide synthesis and structure-activity relationships . In biology, this compound is studied for its antibacterial properties and its potential as a lead compound for the development of new antibiotics . In medicine, it is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains .
Mechanism of Action
(2R,3R)-N-[(1S,7R,8S,9E,17S,20R,21S,24R,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide exerts its antibacterial effects by inhibiting bacterial RNA polymerase . This inhibition effectively halts the transcription process, leading to the death of the bacterial cell . The unique binding site and mechanism of action of this compound make it a valuable target for antibacterial drug discovery .
Comparison with Similar Compounds
(2R,3R)-N-[(1S,7R,8S,9E,17S,20R,21S,24R,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide is structurally related to other depsipeptides such as Salinamide B, which is also produced by Streptomyces species . Both compounds exhibit similar antibacterial activity, but this compound has been found to have a unique binding site on bacterial RNA polymerase . Other similar compounds include rifamycin, streptolydigin, and myxopyronin, which also target bacterial RNA polymerase but through different mechanisms . The uniqueness of this compound lies in its specific binding to the bridge-helix cap of RNA polymerase, which distinguishes it from other RNA polymerase inhibitors .
Properties
Molecular Formula |
C51H69N7O15 |
---|---|
Molecular Weight |
1020.1 g/mol |
IUPAC Name |
(2R,3R)-N-[(1S,7R,8S,9E,17S,20R,21S,24R,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide |
InChI |
InChI=1S/C51H69N7O15/c1-10-27(4)39-46(65)57-42-33-16-18-34(19-17-33)73-31(8)51(25-71-51)21-20-37(60)52-23-38(61)70-24-35(50(69)72-30(7)41(48(67)54-39)56-44(63)28(5)43(62)26(2)3)53-47(66)40(29(6)59)55-45(64)36(58(9)49(42)68)22-32-14-12-11-13-15-32/h11-21,26-31,35-36,39-43,59,62H,10,22-25H2,1-9H3,(H,52,60)(H,53,66)(H,54,67)(H,55,64)(H,56,63)(H,57,65)/b21-20+/t27-,28+,29+,30+,31+,35-,36-,39+,40+,41-,42-,43+,51-/m0/s1 |
InChI Key |
UIHLRTKYJPYYEU-UMPSVNBLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@H]2C3=CC=C(C=C3)O[C@@H]([C@@]4(CO4)/C=C/C(=O)NCC(=O)OC[C@@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](C)[C@@H](C(C)C)O)C)NC(=O)[C@H](NC(=O)[C@@H](N(C2=O)C)CC5=CC=CC=C5)[C@@H](C)O)C |
Canonical SMILES |
CCC(C)C1C(=O)NC2C3=CC=C(C=C3)OC(C4(CO4)C=CC(=O)NCC(=O)OCC(C(=O)OC(C(C(=O)N1)NC(=O)C(C)C(C(C)C)O)C)NC(=O)C(NC(=O)C(N(C2=O)C)CC5=CC=CC=C5)C(C)O)C |
Synonyms |
salinamide A |
Origin of Product |
United States |
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